4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with fluoro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 3-methoxybenzoic acid.
Grignard Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.
Coupling Reaction: The 3-methoxybenzoic acid is coupled with the fluoro-substituted benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Formation of 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzaldehyde or this compound.
Reduction: Formation of 4-(4-Hydroxy-3-methoxyphenyl)-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid depends on its specific application:
Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biological pathways.
Materials Science: It may interact with other molecules to form complexes with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methoxyphenyl)-3-methoxybenzoic acid
- 4-(4-Bromo-3-methoxyphenyl)-3-methoxybenzoic acid
- 4-(4-Methyl-3-methoxyphenyl)-3-methoxybenzoic acid
Uniqueness
4-(4-Fluoro-3-methoxyphenyl)-3-methoxybenzoic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-8-10(15(17)18)3-5-11(13)9-4-6-12(16)14(7-9)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJEFQUYRIGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690191 |
Source
|
Record name | 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-29-2 |
Source
|
Record name | 4'-Fluoro-2,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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